- Biarylmethyl tetrazole heterocycles as Angiotensin II receptor biased agonists for prevention and treatment of heart failure diseases, World Intellectual Property Organization, , ,
Cas no 944276-67-9 (4-BROMO-2-IODOBENZONITRILE)
4-BROMO-2-IODOBENZONITRILE structure
Product Name:4-BROMO-2-IODOBENZONITRILE
N.o CAS:944276-67-9
MF:C7H3BrIN
MW:307.91389298439
MDL:MFCD09907887
CID:1984012
PubChem ID:91882193
Update Time:2025-05-20
4-BROMO-2-IODOBENZONITRILE Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-BROMO-2-IODOBENZONITRILE
- 4-Bromo-2-iodobenzonitrile (ACI)
- Z1269171113
- 944276-67-9
- CS-0089796
- EN300-1721002
- MFCD09907887
- SY308255
- AKOS026751482
- DB-367452
- BS-50574
- H11197
- SCHEMBL16534885
-
- MDL: MFCD09907887
- Inchi: 1S/C7H3BrIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
- Chave InChI: AAUCVXUNVYKWPB-UHFFFAOYSA-N
- SMILES: N#CC1C(I)=CC(Br)=CC=1
Propriedades Computadas
- Massa Exacta: 306.84936g/mol
- Massa monoisotópica: 306.84936g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 0
- Complexidade: 162
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3
- Superfície polar topológica: 23.8Ų
4-BROMO-2-IODOBENZONITRILE Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM243962-100mg |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 95% | 100mg |
$595 | 2021-06-16 | |
| Alichem | A013032818-250mg |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 97% | 250mg |
$494.40 | 2023-08-31 | |
| Alichem | A013032818-500mg |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 97% | 500mg |
$863.90 | 2023-08-31 | |
| Alichem | A013032818-1g |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 97% | 1g |
$1549.60 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RQ769-1g |
4-BROMO-2-IODOBENZONITRILE |
944276-67-9 | 95+% | 1g |
989.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RQ769-50mg |
4-BROMO-2-IODOBENZONITRILE |
944276-67-9 | 95+% | 50mg |
178.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RQ769-5g |
4-BROMO-2-IODOBENZONITRILE |
944276-67-9 | 95+% | 5g |
3367.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RQ769-200mg |
4-BROMO-2-IODOBENZONITRILE |
944276-67-9 | 95+% | 200mg |
410.0CNY | 2021-07-10 | |
| abcr | AB512679-1 g |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 1g |
€153.60 | 2022-07-29 | ||
| abcr | AB512679-5 g |
4-Bromo-2-iodobenzonitrile |
944276-67-9 | 5g |
€420.00 | 2022-07-29 |
4-BROMO-2-IODOBENZONITRILE Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 10 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt
1.2 Reagents: Potassium iodide Solvents: Water ; 0 °C; 0 °C → rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Nitric acid , Potassium nitrite Solvents: Water ; 0 °C; 60 min, 0 °C
1.2 Reagents: Potassium cyanide Solvents: Water ; 70 °C
1.3 Reagents: Potassium hydroxide Solvents: Water ; 30 min, basified, 70 °C
1.2 Reagents: Potassium cyanide Solvents: Water ; 70 °C
1.3 Reagents: Potassium hydroxide Solvents: Water ; 30 min, basified, 70 °C
Referência
- The effects of extended conjugation length of purely organic phosphors on their phosphorescence emission properties, Physical Chemistry Chemical Physics, 2015, 17(29), 19096-19103
Método de produção 3
Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid , N-Iodosuccinimide Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 16 h, 70 °C
Referência
- Preparation of substituted heterocyclic compounds derivatives as allosteric modulators of group II metabotropic glutamate receptors, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Magnesate(2-), dichlorobis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:2), (… Solvents: Tetrahydrofuran ; 3 h, -20 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; rt
Referência
- Preparation and use of magnesium amides, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: N-Iodosuccinimide Catalysts: p-Toluenesulfonic acid , Palladium diacetate Solvents: 1,2-Dichloroethane ; 72 h, 70 °C
Referência
- Sulfinylaminobenzamide and sulfonylaminobenzamide derivatives as mitochondrial oxidative phosphorylation uncouplers and their preparation, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid , N-Iodosuccinimide Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 4 h, 70 °C; 2 h, 70 °C
Referência
- Preparation of benzobis(thiadiazole) derivatives, ink containing them, and organic electronic device using them, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
Referência
- Preparation and use of magnesium amides, United States, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C
1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C
1.3 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -30 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt
1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water
1.2 Reagents: 2-Propanol, 2-methyl-, zinc salt Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, 0 °C
1.3 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -30 °C
1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, rt
1.5 Reagents: Sodium thiosulfate , Ammonium chloride Solvents: Water
Referência
- Generation and suppression of 3-/4-functionalized benzynes using zinc ate base (TMP-Zn-ate): new approaches to multisubstituted benzenes, Journal of the American Chemical Society, 2008, 130(2), 472-480
4-BROMO-2-IODOBENZONITRILE Raw materials
4-BROMO-2-IODOBENZONITRILE Preparation Products
4-BROMO-2-IODOBENZONITRILE Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:944276-67-9)4-BROMO-2-IODOBENZONITRILE
Número da Ordem:A937418
Estado das existências:in Stock
Quantidade:5g/25g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 15:23
Preço ($):186.0/552.0
E- mail:sales@amadischem.com
4-BROMO-2-IODOBENZONITRILE Literatura Relacionada
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
944276-67-9 (4-BROMO-2-IODOBENZONITRILE) Produtos relacionados
- 260558-15-4(4-Bromo-2-iodo-1-methylbenzene)
- 260355-37-1(4-Bromo-2,6-dimethyliodobenzene)
- 1245648-93-4(2-Bromo-6-iodobenzonitrile)
- 116632-39-4(4-Bromo-1-iodo-2-methylbenzene)
- 121554-10-7(5-Bromo-2-iodobenzonitrile)
- 206559-43-5(5-bromo-2-iodo-1,3-dimethylbenzene)
- 289039-21-0(3-Bromo-5-iodobenzonitrile)
- 4387-36-4(2-Iodobenzonitrile)
- 81725-16-8(2-iodobenzene-1,3-dicarbonitrile)
- 52107-70-7(2-Iodo-3-methylbenzonitrile)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:944276-67-9)4-BROMO-2-IODOBENZONITRILE
Pureza:99%/99%
Quantidade:5g/25g
Preço ($):186.0/552.0